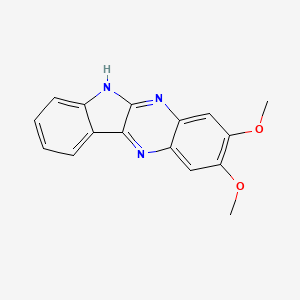
5H-Indolo(2,3-b)quinoxaline, 2,3-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Indolo(2,3-b)quinoxaline, 2,3-dimethoxy-: is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics. The structure of 5H-Indolo(2,3-b)quinoxaline, 2,3-dimethoxy- consists of an indole ring fused with a quinoxaline ring, with two methoxy groups attached at the 2 and 3 positions.
准备方法
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One of the most common methods for synthesizing indoloquinoxaline derivatives involves the condensation of isatin with o-phenylenediamine.
Microwave Irradiation: The use of copper-doped cadmium sulfide nanoparticles under microwave irradiation has been proposed for the reactions of substituted isatins with o-phenylenediamine, leading to high yields.
Nanoparticle Catalysis: Cerium(IV) oxide nanoparticles have also been shown to be effective in similar reactions, proceeding in aqueous medium and yielding products with high efficiency.
Industrial Production Methods: Industrial production methods for 5H-Indolo(2,3-b)quinoxaline, 2,3-dimethoxy- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions:
Reduction: These compounds can also be reduced using common reducing agents, although specific examples for 5H-Indolo(2,3-b)quinoxaline, 2,3-dimethoxy- are not extensively documented.
Common Reagents and Conditions:
Oxidation: Potassium hexacyanoferrate(III) is commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxalinones, while substitution reactions can yield various substituted indoloquinoxalines .
科学研究应用
Biology and Medicine: Indoloquinoxaline derivatives have shown promising biological activities, including antiviral, antitumor, and antidiabetic properties . These compounds are being investigated for their potential use in drug development and as therapeutic agents .
Industry: In the industrial sector, indoloquinoxaline derivatives are used in the development of optoelectronic devices, such as light-emitting diodes and sensors .
作用机制
The mechanism of action of 5H-Indolo(2,3-b)quinoxaline, 2,3-dimethoxy- is predominantly through DNA intercalation. This involves the insertion of the compound between DNA base pairs, which can disrupt DNA replication and transcription processes . This mechanism is important for its potential anticancer and antiviral activities .
相似化合物的比较
Indolo(2,3-b)quinoxaline: The parent compound without the methoxy groups.
6H-Indolo(2,3-b)quinoxaline: A similar compound with different substitution patterns.
N-substituted 6H-indolo(2,3-b)quinoxalines: These derivatives have various substituents on the nitrogen atom, leading to different biological activities.
Uniqueness: 5H-Indolo(2,3-b)quinoxaline, 2,3-dimethoxy- is unique due to the presence of methoxy groups at the 2 and 3 positions, which can influence its chemical reactivity and biological activity. These methoxy groups can participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules .
属性
CAS 编号 |
53493-62-2 |
|---|---|
分子式 |
C16H13N3O2 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
2,3-dimethoxy-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C16H13N3O2/c1-20-13-7-11-12(8-14(13)21-2)19-16-15(17-11)9-5-3-4-6-10(9)18-16/h3-8H,1-2H3,(H,18,19) |
InChI 键 |
ZRXKDOULIFCGBQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4NC3=N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


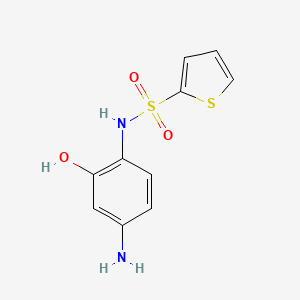
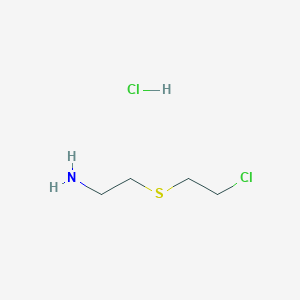
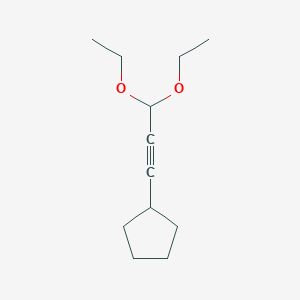
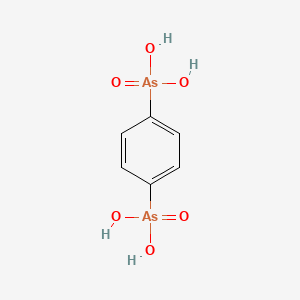
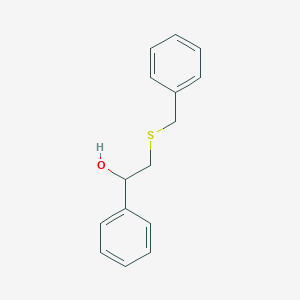
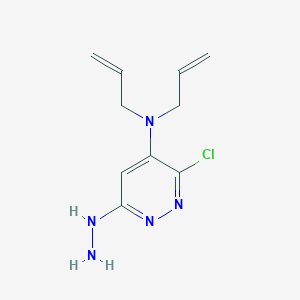
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)
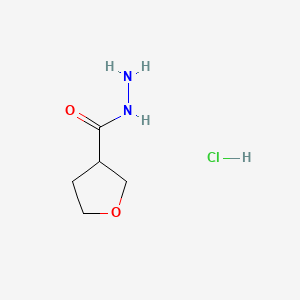
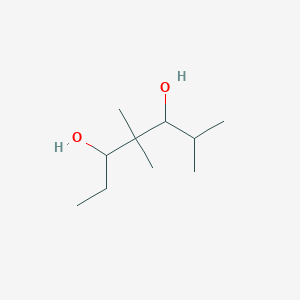
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
